6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate 6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate
Brand Name: Vulcanchem
CAS No.: 83507-03-3
VCID: VC17020601
InChI: InChI=1S/C17H19NO.C4H4O4/c1-18-12-10-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)11-13-18;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate

CAS No.: 83507-03-3

Cat. No.: VC17020601

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate - 83507-03-3

Specification

CAS No. 83507-03-3
Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name (Z)-but-2-enedioic acid;11-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),3,5,7,14,16-hexaene
Standard InChI InChI=1S/C17H19NO.C4H4O4/c1-18-12-10-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)11-13-18;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key MICHSTJYYGFTDE-BTJKTKAUSA-N
Isomeric SMILES CN1CCC2=CC=CC=C2OC3=CC=CC=C3CC1.C(=C\C(=O)O)\C(=O)O
Canonical SMILES CN1CCC2=CC=CC=C2OC3=CC=CC=C3CC1.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6,7,8,9-tetrahydro-7-methyl-5H-dibenz[b,i] oxazecinium hydrogen maleate. Its molecular formula is C<sub>21</sub>H<sub>23</sub>NO<sub>5</sub>, with a molecular weight of 369.411 g/mol . The maleate counterion (C<sub>4</sub>H<sub>4</sub>O<sub>4</sub><sup>2−</sup>) contributes to the compound’s salt formation, enhancing its solubility in polar solvents.

Structural Depiction

The dibenzoxazecinium core consists of a 10-membered oxazecine ring fused to two benzene rings. The methyl group at position 7 and the protonated nitrogen within the oxazecine ring are critical to its stereoelectronic properties. The maleate anion forms an ionic bond with the cationic nitrogen, stabilizing the crystal lattice .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number83507-03-3
Molecular FormulaC<sub>21</sub>H<sub>23</sub>NO<sub>5</sub>
Exact Mass369.158 Da
Synonyms6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecine (Z)-2-butenedioate

Physicochemical Properties

Partition Coefficient and Solubility

The calculated LogP (partition coefficient) of 3.159 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases . The polar surface area (PSA) of 87.07 Ų, contributed by the maleate’s carboxylate groups and the oxazecine oxygen, enhances hydrogen-bonding potential with biological targets .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, analogs like 2-methyl-5H-dibenzo[b,f]azepine (CAS 70401-31-9) exhibit aromatic proton signals between δ 6.8–7.5 ppm in <sup>1</sup>H NMR, with methyl groups resonating near δ 2.3 ppm . The maleate moiety would likely show characteristic carbonyl stretches at ~1700 cm<sup>−1</sup> in IR spectroscopy.

Table 2: Computed Physicochemical Parameters

ParameterValueSource
Molecular Weight369.411 g/mol
XLogP33.159
Polar Surface Area87.07 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Synthesis and Structural Analogues

Synthetic Pathways

  • Ring-closing metathesis to form the oxazecine core.

  • N-methylation using methyl iodide or dimethyl sulfate.

  • Salt formation with maleic acid under acidic conditions .

Structural Analogues and Comparative Analysis

Comparative analysis with dibenzoazepine derivatives reveals distinct pharmacological trends:

Table 3: Comparison with Analogous Compounds

CompoundMolecular FormulaLogPPSA (Ų)Source
6,7,8,9-Tetrahydro-7-methyl-5H-dibenzoxazecinium hydrogen maleateC<sub>21</sub>H<sub>23</sub>NO<sub>5</sub>3.15987.07
2-Methyl-5H-dibenzo[b,f]azepineC<sub>15</sub>H<sub>13</sub>N4.315.8
(S)-7-Amino-5-methyl-dibenzoazepin-6-one hydrochlorideC<sub>15</sub>H<sub>15</sub>ClN<sub>2</sub>O2.152.0

The higher PSA of 6,7,8,9-tetrahydro-7-methyl-5H-dibenzoxazecinium hydrogen maleate suggests greater polarity, likely influencing its receptor-binding profile compared to non-ionized analogs .

Pharmacological and Industrial Applications

Industrial Relevance

The maleate salt form improves stability and bioavailability, making it suitable for pharmaceutical formulations. Patents covering dibenzoazepine derivatives highlight applications in:

  • Neuropathic pain management

  • Antiemetic agents .

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